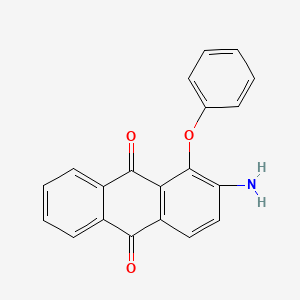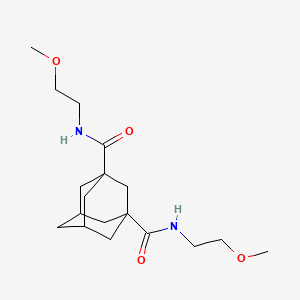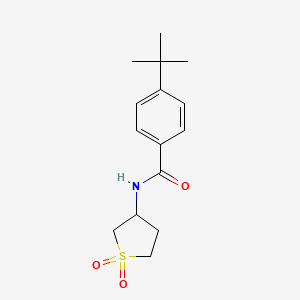
2-amino-1-phenoxyanthra-9,10-quinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-1-phenoxyanthra-9,10-quinone, also known as AQ-4N, is a bioreductive prodrug that has been studied for its potential use in cancer treatment. It is a member of the anthraquinone family of compounds, which have been shown to have anti-tumor properties. AQ-4N is unique in that it is only activated in low oxygen environments, such as those found in solid tumors. This property makes it a promising candidate for use in targeted cancer therapies.
作用机制
2-amino-1-phenoxyanthra-9,10-quinone is a bioreductive prodrug, which means that it is only activated in low oxygen environments. Once activated, 2-amino-1-phenoxyanthra-9,10-quinone is converted to a potent cytotoxic agent that can kill cancer cells. The exact mechanism of action is not fully understood, but it is thought to involve the generation of reactive oxygen species (ROS) and DNA damage.
Biochemical and Physiological Effects:
2-amino-1-phenoxyanthra-9,10-quinone has been shown to have a number of biochemical and physiological effects. It has been shown to enhance the efficacy of radiation therapy and chemotherapy in preclinical studies. 2-amino-1-phenoxyanthra-9,10-quinone has also been shown to induce apoptosis (cell death) in cancer cells. Additionally, 2-amino-1-phenoxyanthra-9,10-quinone has been shown to inhibit angiogenesis (the formation of new blood vessels), which is important for the growth and spread of tumors.
实验室实验的优点和局限性
2-amino-1-phenoxyanthra-9,10-quinone has a number of advantages for use in lab experiments. It is relatively easy to synthesize and has been extensively studied in preclinical models. Additionally, 2-amino-1-phenoxyanthra-9,10-quinone has a specific mechanism of action that is dependent on low oxygen environments, which makes it a promising candidate for use in targeted cancer therapies. However, 2-amino-1-phenoxyanthra-9,10-quinone also has some limitations. It has not yet been extensively studied in clinical trials, and its safety and efficacy in humans is not fully understood.
未来方向
There are a number of future directions for research on 2-amino-1-phenoxyanthra-9,10-quinone. One potential area of study is the development of new delivery methods for 2-amino-1-phenoxyanthra-9,10-quinone, such as nanoparticles or liposomes. Another area of study is the combination of 2-amino-1-phenoxyanthra-9,10-quinone with other cancer treatments, such as immunotherapy. Additionally, further research is needed to fully understand the safety and efficacy of 2-amino-1-phenoxyanthra-9,10-quinone in humans, and to identify the most promising applications for this compound in cancer treatment.
合成方法
2-amino-1-phenoxyanthra-9,10-quinone can be synthesized using a multi-step process that involves the reaction of 2-aminoanthraquinone with phenoxyacetic acid, followed by the addition of nitro groups and reduction to the corresponding amine. The final step involves the addition of a quinone group to form 2-amino-1-phenoxyanthra-9,10-quinone.
科学研究应用
2-amino-1-phenoxyanthra-9,10-quinone has been the subject of extensive scientific research, particularly in the field of cancer treatment. Studies have shown that 2-amino-1-phenoxyanthra-9,10-quinone is selectively activated in hypoxic (low oxygen) environments, which are commonly found in solid tumors. This property makes it a promising candidate for use in targeted cancer therapies. 2-amino-1-phenoxyanthra-9,10-quinone has been shown to enhance the efficacy of radiation therapy and chemotherapy in preclinical studies.
属性
IUPAC Name |
2-amino-1-phenoxyanthracene-9,10-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13NO3/c21-16-11-10-15-17(20(16)24-12-6-2-1-3-7-12)19(23)14-9-5-4-8-13(14)18(15)22/h1-11H,21H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPZPSRMDKRWBBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC3=C2C(=O)C4=CC=CC=C4C3=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenoxy-2-aminoanthraquinone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{1-[1-(2,1,3-benzoxadiazol-5-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide](/img/structure/B5152772.png)
![1-benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-amine](/img/structure/B5152780.png)
![N-(1-{1-[4-(trifluoromethyl)benzoyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5152782.png)

![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine](/img/structure/B5152794.png)
![methyl 3-[(3-bromobenzoyl)amino]benzoate](/img/structure/B5152795.png)

![[1-[2-(methylthio)benzoyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B5152805.png)
![1-(2-methylphenyl)-4-(1-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-3-piperidinyl)piperazine](/img/structure/B5152813.png)
![5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-N-[2-(1-pyrrolidinyl)ethyl]-2-pyridinamine](/img/structure/B5152817.png)

![[1-{[5-(methoxymethyl)-2-furyl]methyl}-4-(3-phenylpropyl)-4-piperidinyl]methanol](/img/structure/B5152835.png)
![N-(4-fluorophenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5152837.png)
